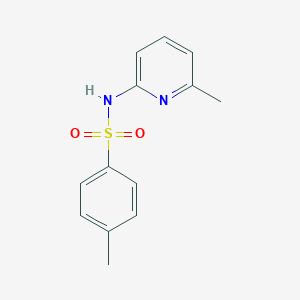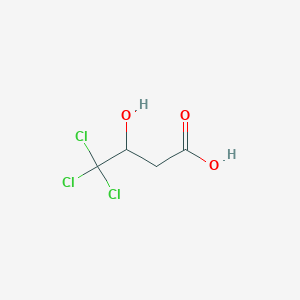
Ethyl 5-pyrimidinecarboxylate
Descripción general
Descripción
Ethyl 5-pyrimidinecarboxylate, also known as pyrimidine-5-carboxylic acid ethyl ester, is a chemical compound .
Synthesis Analysis
Ethyl 5-pyrimidinecarboxylate can be prepared from 5-bromo-pyrimidine by metalation followed by treating with ethyl cyanoformate .Molecular Structure Analysis
The molecular formula of Ethyl 5-pyrimidinecarboxylate is C7H8N2O2. It has an average mass of 152.151 Da and a monoisotopic mass of 152.058578 Da .Physical And Chemical Properties Analysis
Ethyl 5-pyrimidinecarboxylate has a density of 1.2±0.1 g/cm^3, a boiling point of 240.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 99.1±19.8 °C. The index of refraction is 1.508. It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Antiviral and Antifungal Activities : Ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates have been synthesized and tested for their toxicity on cultured cells and inhibitory activity against herpes simplex virus type 1 (HSV-1) and some fungal strains. The study identified compounds with significant inhibitory effects, suggesting potential applications in antiviral and antifungal therapies (Sansebastiano et al., 1993).
Cardiotonic Activity : Novel pyrimidine derivatives including ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates have been synthesized and evaluated for their effects on the heart. These compounds, particularly 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid, showed positive inotropic effects, indicating potential as cardiotonic agents (Dorigo et al., 1996).
Antiulcer Agents : Ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate has been studied as a potential H+/K(+)-ATPase inhibitor. It exhibited gastric antisecretion activity and was explored for its reaction with alkylthiols, suggesting a mechanism for its activity in the acid compartment of parietal cells, which could contribute to the development of new antiulcer medications (Terashima et al., 1995).
Synthesis Methods : Improved synthesis methods for 4-aryl-5-pyrimidinecarboxylates, including ethyl 4-phenyl-5-pyrimidinecarboxylate, have been reported. These methods are significant for the efficient and high-yield production of pyrimidinecarboxylate derivatives, which are valuable for further pharmaceutical and chemical research (Breaux & Zwikelmaier, 1981).
Antiviral Activity Against Poliovirus : Ethyl-2-methylthio-4-methyl-5-pyrimidinecarboxylate demonstrated inhibitory effects against the cytopathic effect and multiplication of poliovirus, suggesting potential as an antiviral agent for specific virus types (Yamazi et al., 1970).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWDQAKDVQNVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400994 | |
| Record name | ethyl 5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-pyrimidinecarboxylate | |
CAS RN |
40929-50-8 | |
| Record name | ethyl 5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-pyrimidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)







![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B183870.png)



